molecular formula C10H16N2O2S B1318648 5-Amino-N-isopropyl-2-methyl-benzenesulfonamide CAS No. 947012-26-2

5-Amino-N-isopropyl-2-methyl-benzenesulfonamide

Cat. No. B1318648
CAS RN: 947012-26-2
M. Wt: 228.31 g/mol
InChI Key: KLFUQQSDHFGBSV-UHFFFAOYSA-N
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Description

5-Amino-N-isopropyl-2-methyl-benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Amino-N-isopropyl-2-methyl-benzenesulfonamide is represented by the InChI code 1S/C10H16N2O2S/c1-7(2)12-15(13,14)10-6-9(11)5-4-8(10)3/h4-7,12H,11H2,1-3H3 .


Physical And Chemical Properties Analysis

5-Amino-N-isopropyl-2-methyl-benzenesulfonamide is a white to light yellow to light orange powder . It should be stored in a refrigerated environment .

Scientific Research Applications

Photodegradation and Environmental Impact

  • Sulfamethoxazole, a related compound, undergoes photodegradation in acidic aqueous solutions, leading to various photoproducts, indicating its potential environmental impact and behavior under light exposure (Zhou & Moore, 1994).

Photodynamic Therapy Applications

  • A study on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, demonstrated significant potential in photodynamic therapy, particularly in treating cancer due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

  • Isoxazole-containing sulfonamides, including derivatives of benzenesulfonamides, have been synthesized and shown to inhibit carbonic anhydrase II and VII, indicating potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Anticancer Activity

  • N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides and their derivatives were studied for their anticancer activity, showing potential against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).

Pharmaceutical Drug Synthesis

  • Sulfamethoxazole-based monomers were synthesized and polymerized, showing enhanced antimicrobial activity compared to native drugs, indicating applications in developing new pharmaceutical formulations (Thamizharasi, Vasantha, & Reddy, 2002).

Molecular Structure Studies

  • Structural characterization of various sulfonamide derivatives has been conducted to understand their molecular-electronic structures and kinetic properties, which is crucial for designing drugs with specific pharmacological properties (Rublova et al., 2017).

Drug Development for Cancer Treatment

  • Ureido-substituted benzenesulfonamides showed potent inhibition of carbonic anhydrase IX and demonstrated antimetastatic activity in breast cancer models, suggesting their potential as novel anticancer agents (Pacchiano et al., 2011).

properties

IUPAC Name

5-amino-2-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-7(2)12-15(13,14)10-6-9(11)5-4-8(10)3/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFUQQSDHFGBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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